molecular formula C15H14ClN5O2S B11258313 N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11258313
M. Wt: 363.8 g/mol
InChI Key: HCOJDLFHLBGYMG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine ring system and a chloromethylphenyl group

Preparation Methods

The synthesis of N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).

    Introduction of the chloromethylphenyl group: This step involves the reaction of the triazolopyrimidine intermediate with 3-chloro-4-methylphenylamine under suitable conditions, such as heating and the presence of a catalyst.

    Formation of the final compound: The final step involves the reaction of the intermediate with a sulfanylacetamide derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the triazolopyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazolopyrimidine derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloromethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H14ClN5O2S/c1-8-3-4-10(6-11(8)16)17-13(23)7-24-15-20-19-14-18-12(22)5-9(2)21(14)15/h3-6H,7H2,1-2H3,(H,17,23)(H,18,19,22)

InChI Key

HCOJDLFHLBGYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C)Cl

Origin of Product

United States

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